molecular formula C21H22F2O4 B14140144 Diethyl bis(2-fluorobenzyl)malonate CAS No. 91319-43-6

Diethyl bis(2-fluorobenzyl)malonate

Cat. No.: B14140144
CAS No.: 91319-43-6
M. Wt: 376.4 g/mol
InChI Key: HBHRHTJSQFWASL-UHFFFAOYSA-N
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Description

Diethyl bis(2-fluorobenzyl)malonate is an organic compound with the molecular formula C21H22F2O4. It is a derivative of malonic acid, where two ethyl groups and two 2-fluorobenzyl groups are attached to the central malonate structure. This compound is of interest in organic synthesis and various chemical research applications due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl bis(2-fluorobenzyl)malonate can be synthesized through the alkylation of diethyl malonate with 2-fluorobenzyl bromide. The reaction typically involves the deprotonation of diethyl malonate using a strong base such as sodium ethoxide in ethanol, followed by the addition of 2-fluorobenzyl bromide. The reaction proceeds via an S_N2 mechanism, resulting in the formation of this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale alkylation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Diethyl bis(2-fluorobenzyl)malonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl bis(2-fluorobenzyl)malonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl bis(2-fluorobenzyl)malonate primarily involves its reactivity as a malonate ester. The compound can form enolate ions upon deprotonation, which can then participate in nucleophilic substitution reactions. The presence of fluorine atoms enhances the compound’s reactivity and stability, making it a valuable intermediate in various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: A simpler malonate ester without the fluorobenzyl groups.

    Dimethyl malonate: Similar to diethyl malonate but with methyl groups instead of ethyl groups.

    Bis(2,4,6-trichlorophenyl) malonate: A malonate derivative with trichlorophenyl groups.

Uniqueness

Diethyl bis(2-fluorobenzyl)malonate is unique due to the presence of fluorine atoms, which impart distinct electronic properties and reactivity compared to other malonate derivatives. The fluorobenzyl groups enhance the compound’s stability and make it suitable for specific synthetic applications where fluorine’s influence is desired .

Properties

CAS No.

91319-43-6

Molecular Formula

C21H22F2O4

Molecular Weight

376.4 g/mol

IUPAC Name

diethyl 2,2-bis[(2-fluorophenyl)methyl]propanedioate

InChI

InChI=1S/C21H22F2O4/c1-3-26-19(24)21(20(25)27-4-2,13-15-9-5-7-11-17(15)22)14-16-10-6-8-12-18(16)23/h5-12H,3-4,13-14H2,1-2H3

InChI Key

HBHRHTJSQFWASL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1=CC=CC=C1F)(CC2=CC=CC=C2F)C(=O)OCC

Origin of Product

United States

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